DATPT Achieves >500-Fold Potency Gain over Parent Peptide in Inhibiting SNX9–p47phox Interaction [1]
DATPT demonstrates a 500-fold lower IC50 in vitro and a 2000-fold lower IC50 in vivo compared to the 12WLVSKF17 peptide for inhibiting the SNX9–p47phox interaction [1]. This substantial potency gain is critical for achieving therapeutic effects at nanomolar concentrations in animal models, whereas the parent peptide requires micromolar to millimolar exposures.
| Evidence Dimension | Inhibition of SNX9–p47phox interaction |
|---|---|
| Target Compound Data | IC50 not explicitly reported in abstract; potency gain quantified as 500-fold (in vitro) and 2000-fold (in vivo) over parent peptide [1] |
| Comparator Or Baseline | 12WLVSKF17 peptide: IC50 used as baseline for fold improvement |
| Quantified Difference | 500-fold improvement in vitro; 2000-fold improvement in vivo |
| Conditions | In vitro binding assay; in vivo mouse sepsis model |
Why This Matters
The 2000-fold in vivo potency enhancement enables effective dosing at sub-micromolar plasma concentrations, a prerequisite for translational sepsis research where peptide-based tools are impractical.
- [1] Lee D, Lee E, Jang S, et al. Discovery of Mycobacterium tuberculosis Rv3364c-Derived Small Molecules as Potential Therapeutic Agents to Target SNX9 for Sepsis. J Med Chem. 2022;65(1):386-408. View Source
